molecular formula C8H6F2N2O B1457362 2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile CAS No. 1423032-05-6

2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile

Cat. No.: B1457362
CAS No.: 1423032-05-6
M. Wt: 184.14 g/mol
InChI Key: UOLLSNJVROMVMN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile typically involves the reaction of 2,2-difluoroethanol with 3-cyanopyridine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrile group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile: Similar structure but with the nitrile group at the 4-position.

    2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    2-(2,2-Difluoroethoxy)pyridine-3-amine: Features an amine group in place of the nitrile group.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-7(10)5-13-8-6(4-11)2-1-3-12-8/h1-3,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLLSNJVROMVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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